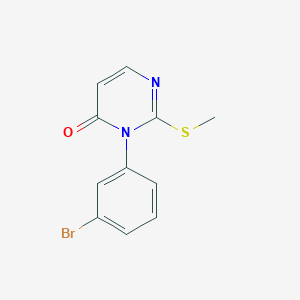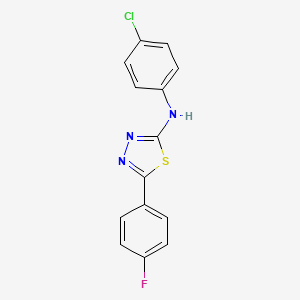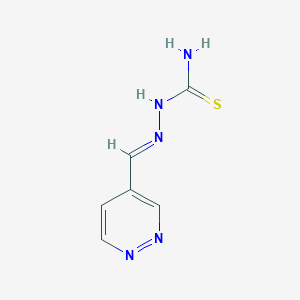
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms. It is known for its diverse biological activities, including antimicrobial, antiviral, antifungal, antibacterial, antitumor, and anticarcinogenic properties . This compound is also used in various scientific research applications due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide typically involves the reaction of pyridazine-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the desired product is formed. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include ethanol as a solvent, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions include various heterocyclic derivatives, which are often biologically active.
Aplicaciones Científicas De Investigación
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism by which 2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antitumor action is attributed to the inhibition of DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . The compound also interacts with bacterial cell walls, leading to antimicrobial effects.
Comparación Con Compuestos Similares
2-(Pyridazin-4-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of sulfur and nitrogen atoms, which contribute to its diverse biological activities. Similar compounds include:
N-(pyridin-2-yl)hydrazinecarbothioamide: Known for its antimicrobial and antitumor properties.
Hydrazinecarbothioamide derivatives: These compounds are used in the synthesis of various heterocyclic rings and exhibit a range of biological activities.
In comparison, this compound stands out due to its specific reactivity and the range of applications in scientific research.
Propiedades
Número CAS |
50901-52-5 |
|---|---|
Fórmula molecular |
C6H7N5S |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
[(E)-pyridazin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N5S/c7-6(12)11-10-4-5-1-2-8-9-3-5/h1-4H,(H3,7,11,12)/b10-4+ |
Clave InChI |
AKWMGFJCCOYHDZ-ONNFQVAWSA-N |
SMILES isomérico |
C1=CN=NC=C1/C=N/NC(=S)N |
SMILES canónico |
C1=CN=NC=C1C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


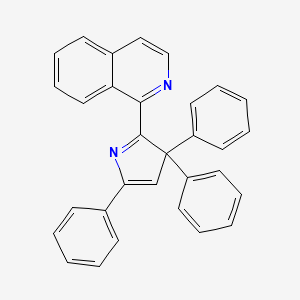
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)

![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
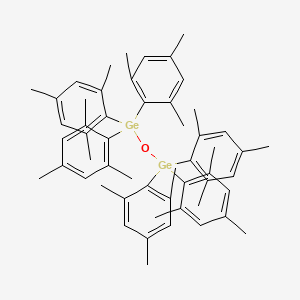
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
